molecular formula C14H10F3NO2 B1456586 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid CAS No. 1311279-09-0

3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid

Cat. No. B1456586
CAS RN: 1311279-09-0
M. Wt: 281.23 g/mol
InChI Key: HAXVMOMSTHKFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid, also known as MTB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MTB is a pyridine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism of Action

The mechanism of action of 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. For example, 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid has been shown to inhibit the activity of CK2 by binding to the ATP-binding site of the enzyme. This inhibition can lead to a variety of downstream effects, including the induction of apoptosis.
Biochemical and Physiological Effects:
3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of CK2 activity, the induction of apoptosis in cancer cells, and the modulation of certain signaling pathways. Additionally, 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid has been shown to have anti-inflammatory effects and to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid is its specificity for certain enzymes and signaling pathways, which makes it a valuable tool for studying the function of these molecules. Additionally, 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that may have similar effects. However, one limitation of 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are many potential future directions for research involving 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid. For example, further studies could be conducted to investigate the mechanism of action of 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid and to identify other enzymes and signaling pathways that are affected by this compound. Additionally, 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid could be further investigated as a potential therapeutic agent for a range of diseases, including cancer and inflammatory conditions. Finally, research could be conducted to develop more efficient and cost-effective synthesis methods for 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid, which would make it more accessible to researchers.

Scientific Research Applications

3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid has been used in a range of scientific research applications, including as a tool for studying the function of certain enzymes and as a potential therapeutic agent for various diseases. For example, 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid has been shown to inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes. Additionally, 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid has been investigated as a potential treatment for cancer, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

3-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c1-8-5-11(14(15,16)17)7-12(18-8)9-3-2-4-10(6-9)13(19)20/h2-7H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXVMOMSTHKFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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